Sulfuric acid--2,3-dimethylaniline (1/1)
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Overview
Description
Sulfuric acid–2,3-dimethylaniline (1/1) is a compound formed by the combination of sulfuric acid and 2,3-dimethylaniline in a 1:1 molar ratio Sulfuric acid is a highly corrosive strong acid, while 2,3-dimethylaniline is an aromatic amine with two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfuric acid–2,3-dimethylaniline (1/1) typically involves the direct reaction of sulfuric acid with 2,3-dimethylaniline. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The general reaction can be represented as:
H2SO4+C8H11N→C8H11N⋅H2SO4
Industrial Production Methods: In industrial settings, the production of sulfuric acid–2,3-dimethylaniline (1/1) may involve large-scale mixing of the reactants in reactors designed to handle corrosive materials. The reaction is typically exothermic, and temperature control is crucial to prevent decomposition or side reactions.
Chemical Reactions Analysis
Types of Reactions: Sulfuric acid–2,3-dimethylaniline (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,3-dimethylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfonated 2,3-dimethylaniline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated 2,3-dimethylaniline derivatives.
Scientific Research Applications
Sulfuric acid–2,3-dimethylaniline (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential effects on biological systems and as a model compound in toxicology studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of sulfuric acid–2,3-dimethylaniline (1/1) involves its interaction with molecular targets through its acidic and amine functional groups. The sulfuric acid component can donate protons, leading to protonation of substrates, while the 2,3-dimethylaniline component can participate in nucleophilic or electrophilic reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.
Comparison with Similar Compounds
Sulfuric acid–aniline (1/1): Similar structure but lacks the methyl groups on the aromatic ring.
Sulfuric acid–3,4-dimethylaniline (1/1): Similar structure with methyl groups in different positions on the aromatic ring.
Sulfuric acid–N,N-dimethylaniline (1/1): Contains two methyl groups on the nitrogen atom instead of the aromatic ring.
Uniqueness: Sulfuric acid–2,3-dimethylaniline (1/1) is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.
Properties
CAS No. |
286410-35-3 |
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Molecular Formula |
C8H13NO4S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2,3-dimethylaniline;sulfuric acid |
InChI |
InChI=1S/C8H11N.H2O4S/c1-6-4-3-5-8(9)7(6)2;1-5(2,3)4/h3-5H,9H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
QNGCBPWJNWJRAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C.OS(=O)(=O)O |
Origin of Product |
United States |
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